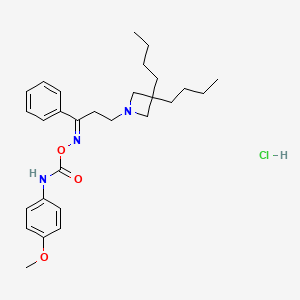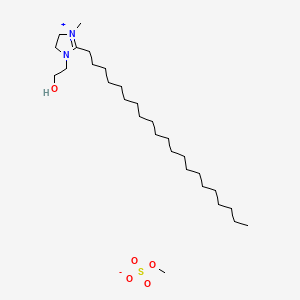
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate is a chemical compound with the molecular formula C27H55N2O+. It is known for its unique structure, which includes a long alkyl chain and an imidazolium core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate typically involves the reaction of a long-chain alkyl halide with an imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the formation of the imidazolium salt. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazolium derivatives.
Substitution: The imidazolium core can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium oxides, while substitution reactions can produce a variety of substituted imidazolium compounds .
Aplicaciones Científicas De Investigación
2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other imidazolium-based compounds.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate involves its interaction with molecular targets, such as enzymes and receptors. The imidazolium core can interact with biological molecules through ionic and hydrogen bonding, leading to various biological effects. The long alkyl chain enhances its ability to penetrate cell membranes, making it effective in delivering active compounds to target sites .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Hexadecyl-3-methylimidazolium chloride
- 1-Octadecyl-3-methylimidazolium bromide
- 1-Dodecyl-3-methylimidazolium iodide
Uniqueness
Compared to these similar compounds, 2-Henicosyl-4,5-dihydro-1-(2-hydroxyethyl)-3-methyl-1H-imidazoliummethyl sulphate stands out due to its longer alkyl chain, which can enhance its hydrophobic interactions and improve its performance in various applications. Its unique structure also allows for more versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
93783-31-4 |
|---|---|
Fórmula molecular |
C28H58N2O5S |
Peso molecular |
534.8 g/mol |
Nombre IUPAC |
2-(2-henicosyl-3-methyl-4,5-dihydroimidazol-3-ium-1-yl)ethanol;methyl sulfate |
InChI |
InChI=1S/C27H55N2O.CH4O4S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-27-28(2)23-24-29(27)25-26-30;1-5-6(2,3)4/h30H,3-26H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clave InChI |
ADIOCFWWNVGAIN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCC1=[N+](CCN1CCO)C.COS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


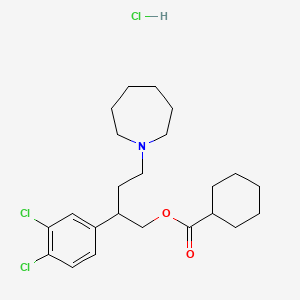
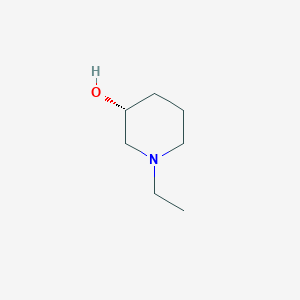
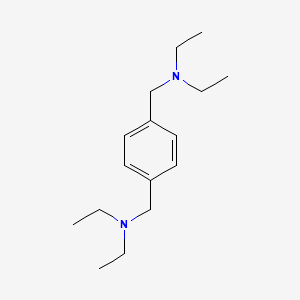
![2-[3-(hexylthio)-1H-1,2,4-triazol-1-yl]-1-(2-hydroxyphenyl)ethan-1-one](/img/structure/B12697146.png)


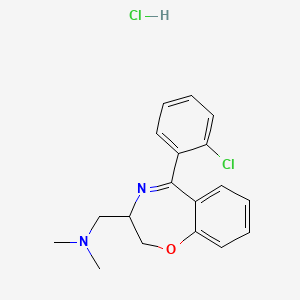

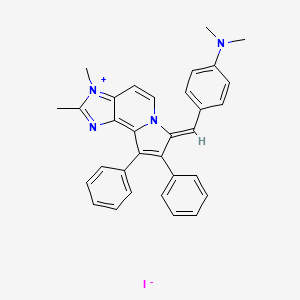
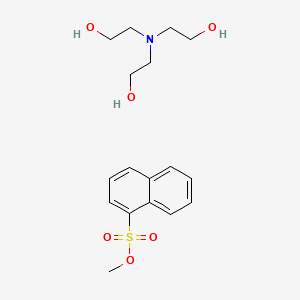

![1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide](/img/structure/B12697205.png)

